2-(Furan-3-yl)benzo[d]thiazole
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Overview
Description
2-(Furan-3-yl)benzo[d]thiazole is a heterocyclic compound that combines a furan ring and a benzothiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with 3-furoic acid under acidic conditions to form the benzothiazole ring . Another approach includes the use of electrophilic substitution reactions, where the furan ring is introduced into the benzothiazole scaffold . These reactions typically require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the synthesis process and reduce production costs . These methods are designed to be scalable and environmentally friendly, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups into the furan or benzothiazole rings .
Scientific Research Applications
2-(Furan-3-yl)benzo[d]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II . These interactions lead to cell cycle arrest and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)benzo[d]thiazole: Similar structure but with the furan ring attached at a different position.
2-(Furan-3-yl)benzo[d]oxazole: Contains an oxazole ring instead of a thiazole ring.
2-(Thiophen-3-yl)benzo[d]thiazole: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-(Furan-3-yl)benzo[d]thiazole is unique due to its specific combination of the furan and benzothiazole rings, which imparts distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H7NOS |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-(furan-3-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H7NOS/c1-2-4-10-9(3-1)12-11(14-10)8-5-6-13-7-8/h1-7H |
InChI Key |
GTWBSRSFWXKFPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=COC=C3 |
Origin of Product |
United States |
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